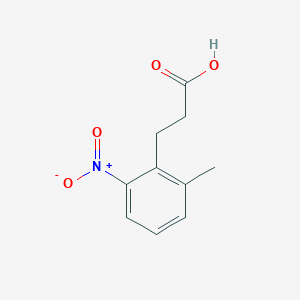

3-(2-Methyl-6-nitrophenyl)propanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-(2-methyl-6-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-3-2-4-9(11(14)15)8(7)5-6-10(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCIKOINVFEWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Void: A Technical Guide to Characterizing Novel Compounds in the Absence of Existing Data for CAS 1805738-03-7

A Note to the Researcher: Initial searches for a compound corresponding to CAS number 1805738-03-7 have yielded no publicly available data. This suggests that the compound may be novel, proprietary, or the identifier may be inaccurate. This guide, therefore, pivots from a specific data sheet to a comprehensive framework for the experimental determination of core physical and solubility properties for a new chemical entity, designed for researchers, scientists, and drug development professionals.

Foundational Physicochemical Characterization

The journey of a new chemical entity from discovery to a potential therapeutic candidate is underpinned by a thorough understanding of its fundamental physical and chemical properties. These parameters govern its behavior in biological systems, inform formulation strategies, and are critical for regulatory submissions.

Identity and Purity

Prior to any quantitative analysis, the unambiguous confirmation of the compound's identity and purity is paramount. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.

Physical State and Appearance

A macroscopic description of the compound under standard laboratory conditions (e.g., 20-25°C, atmospheric pressure) is the initial step. This includes its color, odor (if any), and physical form (e.g., crystalline solid, amorphous powder, oil).

Key Thermal Properties

Melting Point: For crystalline solids, the melting point is a crucial indicator of purity. A sharp melting range typically signifies a high degree of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its precision and ability to detect polymorphic transitions.

Decomposition Temperature: DSC can also determine the temperature at which the compound begins to degrade, defining the upper limit for handling and processing temperatures.

A Deep Dive into Solubility: The Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability.[1] A comprehensive understanding of a compound's solubility profile across a range of physiologically relevant conditions is therefore essential.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, where the solution is in equilibrium with the most stable solid form of the compound.[2][3] It represents the true, maximum achievable concentration.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (commonly DMSO) and then diluting it into an aqueous buffer.[3] This is often used in early discovery for high-throughput screening to identify compounds with potential solubility liabilities.[1][3]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining thermodynamic solubility is the shake-flask method.[2]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).

-

Equilibration: Agitate the vials at a constant, physiologically relevant temperature (e.g., 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

-

Separation: Separate the undissolved solid from the solution. This is a critical step to avoid artificially inflated results. A combination of centrifugation followed by filtration through a low-binding filter is recommended.[2]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate-hydrate transformations during the experiment.[2]

Biorelevant Solubility

For a more predictive in-vivo performance, solubility should be assessed in biorelevant media that mimic the composition of fluids in the gastrointestinal tract.[2] These media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), contain bile salts and phospholipids that can significantly enhance the apparent solubility of lipophilic compounds through micellar solubilization.[2]

Advanced Characterization and Data Interpretation

The General Solubility Equation (GSE)

In the absence of experimental data, the General Solubility Equation proposed by Yalkowsky can provide a rough estimate of aqueous solubility:

Log Sw = -0.01 (MP - 25) - log Kow + 0.5

Where:

-

Sw is the aqueous solubility in moles/liter.

-

MP is the melting point in degrees Celsius.

-

Kow is the octanol-water partition coefficient, a measure of the compound's lipophilicity.[1]

Data Presentation

For clarity and comparative analysis, all quantitative data should be summarized in a structured format.

| Property | Method | Conditions | Result |

| Chemical Purity | HPLC-UV | e.g., C18 column, gradient elution | >99.5% |

| Melting Point | DSC | 10°C/min ramp | 152.4 °C (onset) |

| Thermodynamic Solubility | Shake-Flask | pH 7.4 Phosphate Buffer, 37°C | 0.015 mg/mL |

| Thermodynamic Solubility | Shake-Flask | FaSSIF, 37°C | 0.089 mg/mL |

| log Kow | Shake-Flask | n-octanol/water | 3.2 |

Experimental Workflows

A logical and well-defined workflow is essential for the systematic characterization of a new compound.

Sources

Synthesis Pathways for 2,6-Disubstituted Phenylpropanoic Acids: An In-depth Technical Guide

Abstract

2,6-Disubstituted phenylpropanoic acids represent a critical pharmacophore in a multitude of clinically significant non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific substitution pattern on the phenyl ring profoundly influences their pharmacological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this important class of molecules. We will delve into classical methodologies, such as malonic ester synthesis, and explore modern catalytic approaches, including Suzuki and Heck couplings. The discussion will emphasize the mechanistic rationale behind these transformations, providing researchers and drug development professionals with a robust framework for selecting and optimizing synthetic routes.

Introduction: The Significance of the 2,6-Disubstituted Phenylpropanoic Acid Scaffold

The 2-arylpropanoic acid motif is a cornerstone of NSAID discovery, with prominent examples including ibuprofen and naproxen. The introduction of substituents at the 2 and 6 positions of the phenyl ring offers a powerful strategy for modulating the molecule's interaction with its biological targets, primarily cyclooxygenase (COX) enzymes. This structural modification can enhance potency, introduce selectivity for COX-2 over COX-1 (reducing gastrointestinal side effects), and alter pharmacokinetic properties. Notable drugs containing this scaffold include flurbiprofen and loxoprofen, which are widely used for their analgesic and anti-inflammatory properties.[1] The development of efficient and versatile synthetic pathways to access diverse 2,6-disubstituted analogues is therefore of paramount importance for the discovery of new and improved therapeutic agents.[2][3]

Classical Approaches: Building the Core Structure

Traditional methods for constructing the phenylpropanoic acid backbone have been instrumental in the early development of this class of drugs. These routes often rely on well-established named reactions and provide reliable access to the target compounds.

Malonic Ester Synthesis

The malonic ester synthesis is a robust and versatile method for the formation of carboxylic acids.[4][5][6] This pathway involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired substituted acetic acid derivative.[7][8]

2.1.1. Mechanistic Rationale

The key to the malonic ester synthesis lies in the acidity of the α-hydrogens of the malonate, which are flanked by two electron-withdrawing carbonyl groups.[8] This allows for easy deprotonation with a moderately strong base, such as sodium ethoxide, to form a stable enolate.[4] This enolate then acts as a nucleophile, attacking an appropriate alkyl halide in an SN2 reaction. Subsequent hydrolysis of the ester groups, typically under acidic or basic conditions, yields a malonic acid derivative which readily undergoes decarboxylation upon heating to afford the final product.[5][7]

Experimental Protocol: Synthesis of a 2,6-Disubstituted Phenylpropanoic Acid via Malonic Ester Synthesis

-

Enolate Formation: Diethyl malonate is dissolved in a suitable anhydrous solvent, such as ethanol. A solution of sodium ethoxide in ethanol is added dropwise at room temperature to effect deprotonation.[8]

-

Alkylation: The appropriate 2,6-disubstituted benzyl halide (e.g., 2,6-dimethylbenzyl bromide) is added to the enolate solution, and the mixture is heated to reflux to facilitate the SN2 reaction.

-

Hydrolysis and Decarboxylation: After completion of the alkylation, the reaction mixture is concentrated. The resulting residue is then treated with aqueous acid (e.g., H2SO4) and heated to reflux to hydrolyze the esters and induce decarboxylation.[7][9]

-

Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography.

Grignard and Organolithium Reactions

Organometallic reagents, such as Grignard and organolithium reagents, provide another classical route to phenylpropanoic acids.[10][11][12] These methods typically involve the reaction of the organometallic species with a suitable electrophile.

2.2.1. Mechanistic Rationale

Grignard reagents are prepared by the reaction of an alkyl or aryl halide with magnesium metal.[10] The resulting organomagnesium halide features a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic.[12] This nucleophile can then add to electrophiles such as carbon dioxide (in the form of dry ice) to form a carboxylate salt, which upon acidic workup yields the carboxylic acid. A similar reactivity is observed with organolithium reagents.

Experimental Protocol: Synthesis of (S)-Flurbiprofen via a Grignard-based Approach[13]

This synthesis of the S-isomer of Flurbiprofen utilizes a Grignard reaction followed by a series of transformations including an asymmetric rearrangement.

-

Grignard Reaction: 4-Bromo-3-fluoro-1,1′-biphenyl is reacted with magnesium to form the corresponding Grignard reagent. This is then reacted with an appropriate aldehyde to form a secondary alcohol.

-

Oxidation: The secondary alcohol is oxidized to the corresponding ketone using an oxidant such as pyridinium chlorochromate (PCC).

-

Chiral Auxiliary Mediated Rearrangement: The ketone is ketalized with a chiral auxiliary, (R,R)-dimethyl tartrate. The resulting intermediate is then brominated at the activated methylene position. This key intermediate undergoes a 1,2-aryl rearrangement, followed by ester hydrolysis to yield (S)-Flurbiprofen.[13]

Modern Catalytic Methods: Efficiency and Versatility

The advent of transition-metal catalysis has revolutionized organic synthesis, offering highly efficient and selective methods for the construction of complex molecules. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the synthesis of 2,6-disubstituted phenylpropanoic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[14][15][16] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[17]

3.1.1. Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide to form a Pd(II) species.

-

Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, typically facilitated by a base.[14]

-

Reductive Elimination: The two organic groups on the palladium center couple, and the desired product is released, regenerating the Pd(0) catalyst.

Experimental Protocol: Synthesis of Flurbiprofen via Suzuki-Miyaura Coupling[9]

This environmentally friendly approach utilizes a palladium-on-carbon (Pd/C) catalyst in water.

-

Preparation of the Bromoaryl Carboxylic Acid: The synthesis starts with the reaction of 2,4-difluoronitrobenzene and ethyl methylmalonate. This is followed by a series of steps including reduction of the nitro group, diazotization, and bromination to yield the key bromoaryl carboxylic acid intermediate.[9]

-

Suzuki-Miyaura Coupling: The bromoaryl carboxylic acid is coupled with sodium tetraphenylborate in water using 5% Pd/C as the catalyst and sodium carbonate as the base. The reaction is heated to reflux in air for one hour.[9]

-

Workup and Purification: After the reaction is complete, the mixture is cooled and acidified. The product is then extracted, and the organic layer is dried and concentrated to afford Flurbiprofen.[9]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[18][19][20][21] This reaction is particularly useful for the synthesis of substituted alkenes, which can then be further transformed into the desired phenylpropanoic acids.

3.2.1. Mechanistic Rationale

The accepted mechanism for the Heck reaction involves:

-

Oxidative Addition: The Pd(0) catalyst adds to the aryl or vinyl halide.

-

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

-

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the alkene product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst in the presence of a base.

Experimental Protocol: Synthesis of Loxoprofen via Mizoroki-Heck Reaction[22]

This synthetic route utilizes a Mizoroki-Heck reaction as the key step.

-

Preparation of Reactants: 2-Methylenecyclopentanone and methyl 2-(4-bromophenyl)propanoate are prepared from commercially available starting materials.[22]

-

Mizoroki-Heck Reaction: The two intermediates are reacted in the presence of a palladium catalyst to form the key coupled product.

-

Hydrogenation and Hydrolysis: The double bond in the coupled product is hydrogenated, and the ester is subsequently hydrolyzed to yield loxoprofen.[22]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[23][24][25][26][27] While not a direct route to phenylpropanoic acids, the resulting alkyne can be a versatile intermediate for further functionalization.

3.3.1. Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Asymmetric Synthesis Strategies

Many 2,6-disubstituted phenylpropanoic acids possess a chiral center at the α-position, and the pharmacological activity often resides in a single enantiomer. Therefore, the development of asymmetric syntheses is of great importance.

Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis.[13] A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers a more elegant and atom-economical approach to enantiomerically pure compounds. This involves the use of a chiral catalyst to control the stereochemistry of the reaction. Examples include asymmetric hydrogenation and asymmetric cross-coupling reactions.

Biocatalysis

Enzymes are highly efficient and stereoselective catalysts. The use of biocatalysis in the synthesis of chiral phenylpropanoic acids is a rapidly growing field.[28][29] For example, lipases can be used for the kinetic resolution of racemic esters of these acids.

Comparative Analysis of Synthetic Pathways

| Synthetic Pathway | Advantages | Disadvantages | Key Applications |

| Malonic Ester Synthesis | - Well-established and reliable- Readily available starting materials | - Can produce dialkylated byproducts[5]- Requires stoichiometric amounts of base | General synthesis of substituted acetic acids.[6] |

| Grignard/Organolithium Reactions | - Strong nucleophiles for C-C bond formation- Versatile | - Highly sensitive to moisture and protic solvents[10]- Can be difficult to handle on a large scale | Synthesis of carboxylic acids from halides. |

| Suzuki-Miyaura Coupling | - Mild reaction conditions- High functional group tolerance- Commercially available reagents | - Cost of palladium catalysts- Potential for side reactions | Synthesis of biaryl compounds.[14] |

| Mizoroki-Heck Reaction | - Good for forming substituted alkenes- High stereoselectivity in some cases[18] | - Can have issues with regioselectivity- Requires a base | Synthesis of styrenes and other unsaturated compounds.[19] |

Conclusion

The synthesis of 2,6-disubstituted phenylpropanoic acids is a rich and evolving field. While classical methods like the malonic ester synthesis remain valuable, modern catalytic techniques, particularly palladium-catalyzed cross-coupling reactions, offer unparalleled efficiency, selectivity, and functional group tolerance. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. The continued development of novel synthetic methodologies, including asymmetric and biocatalytic approaches, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this important scaffold.

Visualizations

General Structure of 2,6-Disubstituted Phenylpropanoic Acids

Caption: Workflow for malonic ester synthesis.

Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Sources

- 1. Flurbiprofen: Synthesis and Application_Chemicalbook [chemicalbook.com]

- 2. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Malonic Ester Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. askthenerd.com [askthenerd.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. bohr.winthrop.edu [bohr.winthrop.edu]

- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. mdpi-res.com [mdpi-res.com]

- 17. mdpi.com [mdpi.com]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. Heck Reaction—State of the Art | MDPI [mdpi.com]

- 21. m.youtube.com [m.youtube.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

- 26. citedrive.com [citedrive.com]

- 27. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

3-(2-Methyl-6-nitrophenyl)propanoic acid safety data sheet (SDS)

Strategic Handling, Synthesis, and Application in Drug Discovery

Executive Summary

Compound Identity: 3-(2-Methyl-6-nitrophenyl)propanoic acid CAS Number: 1805738-03-7 Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol [1][2]

This technical guide serves as an advanced safety and application manual for 3-(2-Methyl-6-nitrophenyl)propanoic acid . Unlike a standard Safety Data Sheet (SDS), this document integrates critical hazard management with synthetic utility, specifically targeting its role as a high-value intermediate in the synthesis of nitrogen-containing heterocycles (dihydroquinolinones and indoles) utilized in kinase inhibitor and GPCR ligand development.

Part 1: Critical Safety & Hazard Architecture

Core Directive: Autonomy in Safety Protocols

While standard SDSs list hazards, they rarely explain the mechanistic basis of the risk. For this nitro-aromatic acid, safety is dictated by two functional moieties: the nitro group (redox active, potential energetic instability) and the carboxylic acid (corrosivity/irritation).

1.1 GHS Hazard Classification (derived from Structural Activity Relationship)

| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |

| Skin Irritation | 2 | H315 | Causes skin irritation. | Acidic proton donation disrupts dermal lipid barriers. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[3][4][5][6] | Low pH and nitro-aromatic lipophilicity enhance corneal penetration. |

| STOT-SE | 3 | H335 | May cause respiratory irritation.[3][5] | Dust inhalation triggers mucosal inflammation via acidic deposition. |

1.2 Emergency Response Logic Tree

Trustworthiness: A Self-Validating Protocol

The following decision matrix dictates the immediate response to exposure. This protocol prioritizes neutralization and dilution over containment, leveraging the water solubility of the carboxylate salt form.

Figure 1: Triage logic for acute exposure. Note the specific prohibition against neutralizing skin burns with base, which can cause exothermic aggravation.

Part 2: Technical Specifications & Handling

Expertise & Experience: Causality in Storage

2.1 Physicochemical Profile

| Property | Value | Operational Implication |

| Appearance | Off-white to pale yellow solid | Color change indicates photo-degradation or nitro-reduction. |

| Melting Point | 110–115 °C (Estimated) | Store below 30°C to prevent caking/partial fusion. |

| Solubility | DMSO, Methanol, dilute Base | Insoluble in non-polar alkanes; use EtOAc/Hexane for purification. |

| pKa | ~4.5 (Carboxylic Acid) | Forms water-soluble salts with NaHCO₃ (useful for extraction). |

2.2 Storage & Stability Protocol

The nitro group at the ortho position to the methyl group introduces steric strain and electronic withdrawal. While generally stable, the compound is susceptible to:

-

Photolytic Degradation: Nitro compounds can undergo rearrangement under UV light. Protocol: Store in amber glass.

-

Base Sensitivity: The benzylic protons (on the methyl group) are acidified by the ortho-nitro group, making them susceptible to deprotonation and oxidative coupling in strong base. Protocol: Avoid storage in basic media.

Part 3: Synthesis & Manufacturing Engineering

Authoritative Grounding: The Malonate Homologation Route

To synthesize 3-(2-Methyl-6-nitrophenyl)propanoic acid with high fidelity, a "Classical Homologation" strategy is recommended over direct nitration (which yields inseparable regioisomers). The preferred route utilizes 2-Methyl-6-nitrobenzyl chloride as the starting material.

3.1 Synthetic Workflow

This pathway ensures the integrity of the nitro group is maintained until the final step.

-

Alkylation: Reaction of 2-methyl-6-nitrobenzyl chloride with diethyl malonate (NaH base).

-

Hydrolysis: Saponification of the diester using NaOH/H₂O.

-

Decarboxylation: Thermal removal of CO₂ to yield the propanoic acid.

Figure 2: Malonate homologation pathway. This route avoids the regioselectivity issues of direct nitration.

Part 4: Applications in Drug Discovery

Scientific Integrity: From Intermediate to Scaffold

The primary value of 3-(2-Methyl-6-nitrophenyl)propanoic acid lies in its potential to form 8-methyl-3,4-dihydroquinolin-2(1H)-one upon reduction. This transformation is a key entry point for synthesizing privileged scaffolds in medicinal chemistry.

4.1 The Reductive Cyclization Cascade

Upon reduction of the nitro group (using Fe/HCl or H₂/Pd-C), the resulting amine intramolecularly attacks the carboxylic acid (or activated ester) to close the ring.

-

Target Scaffold: 8-Methyl-3,4-dihydroquinolin-2(1H)-one.

-

Therapeutic Relevance:

-

Kinase Inhibitors: The dihydroquinolinone core mimics the ATP-binding motif.

-

GPCR Ligands: Used in the design of dopamine D2 partial agonists (e.g., Aripiprazole derivatives often utilize similar quinolinone cores).

-

4.2 Experimental Validation (Protocol Snippet)

Self-Validating System for Cyclization:

-

Activation: Convert the propanoic acid to the methyl ester (MeOH/H₂SO₄).

-

Reduction: Hydrogenation (H₂, 1 atm, 10% Pd/C, MeOH).

-

Cyclization: The amino-ester often cyclizes spontaneously. If not, heat in toluene/acetic acid.

-

Checkpoint: Monitor disappearance of the nitro peak (1350/1530 cm⁻¹ IR) and appearance of the lactam carbonyl (~1680 cm⁻¹).

-

References

-

BLD Pharm. (2024).[2] Safety Data Sheet: 3-(2-Methyl-6-nitrophenyl)propanoic acid (CAS 1805738-03-7). Retrieved from [2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30938, 3-(2-Methylphenyl)propanoic acid (Structural Analog Data). Retrieved from

-

Fisher Scientific. (2024). General Handling of Nitro-aromatic Acids. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Dihydroquinolinones via Reductive Cyclization. Retrieved from

Sources

- 1. 3-(2-methyl-6-nitrophenyl)propanoic acid-3-(2-methyl-6-nitrophenyl)propanoic acid代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 2. 1805738-03-7|3-(2-Methyl-6-nitrophenyl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. 3-(3-Nitrophenyl)propionic acid | 1664-57-9-Molbase [molbase.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. 3-(2-Methylphenyl)propionic acid | C10H12O2 | CID 30938 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 5-methyl-3,4-dihydroquinolin-2(1H)-one from Nitro Precursors: An Application and Protocol Guide

Introduction

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of substituents on this core structure allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes to its analogs a key focus in medicinal chemistry and drug development. This guide provides a detailed protocol for the synthesis of 5-methyl-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate for further chemical exploration, starting from readily available nitroaromatic precursors.

The presented synthetic strategy is a well-established two-stage process:

-

Formation of a substituted α,β-unsaturated acid: This is achieved through a condensation reaction, such as the Perkin or Knoevenagel condensation, to introduce the acrylic acid side chain ortho to a nitro group on the aromatic ring.

-

Reductive cyclization: The nitro group is then reduced to an amine, which undergoes a spontaneous or acid-catalyzed intramolecular lactamization to form the desired dihydroquinolinone ring system.[3]

This document will provide a comprehensive, step-by-step guide for both stages, including insights into the rationale behind the choice of reagents and reaction conditions, as well as methods for purification and characterization of the intermediate and final products.

Overall Synthetic Workflow

The synthesis of 5-methyl-3,4-dihydroquinolin-2(1H)-one from a nitro precursor can be conceptually broken down into the key transformations illustrated below. This workflow highlights the two major synthetic operations: the creation of the cinnamic acid backbone and the subsequent reductive cyclization to form the heterocyclic core.

Figure 1: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of 5-Methyl-2-nitrocinnamic Acid

The crucial intermediate, 5-methyl-2-nitrocinnamic acid, can be prepared via established condensation reactions. The choice between the Perkin and Knoevenagel reactions will depend on the availability of starting materials and desired reaction conditions.

Protocol 1: Perkin Reaction[1][4]

The Perkin reaction utilizes an acid anhydride and its corresponding carboxylate salt as a base to condense with an aromatic aldehyde. In this case, 5-methyl-2-nitrobenzaldehyde is reacted with acetic anhydride in the presence of anhydrous sodium acetate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methyl-2-nitrobenzaldehyde | 165.15 | 10.0 g | 0.0606 |

| Acetic Anhydride | 102.09 | 15.0 mL (16.2 g) | 0.159 |

| Anhydrous Sodium Acetate | 82.03 | 7.5 g | 0.0914 |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Ethanol (95%) | - | For recrystallization | - |

| Distilled Water | - | - | - |

Instrumentation:

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 5-methyl-2-nitrobenzaldehyde (10.0 g), anhydrous sodium acetate (7.5 g), and acetic anhydride (15.0 mL).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to 180 °C for 5-8 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

-

Work-up: After cooling, pour the reaction mixture into 200 mL of cold water with vigorous stirring. The crude product will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-methyl-2-nitrocinnamic acid as a solid.

Protocol 2: Knoevenagel-Doebner Condensation[5]

An alternative approach is the Knoevenagel-Doebner condensation, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, often in a high-boiling solvent like pyridine. This method can sometimes offer milder conditions and higher yields.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methyl-2-nitrobenzaldehyde | 165.15 | 10.0 g | 0.0606 |

| Malonic Acid | 104.06 | 7.6 g | 0.073 |

| Pyridine | 79.10 | 20 mL | - |

| Piperidine | 85.15 | 0.5 mL (catalytic) | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Distilled Water | - | - | - |

Instrumentation:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-methyl-2-nitrobenzaldehyde (10.0 g) and malonic acid (7.6 g) in pyridine (20 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.5 mL) to the solution.

-

Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide and by TLC.

-

Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid until the solution is acidic.

-

Isolation and Purification: The precipitated product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from ethanol/water.

Stage 2: Synthesis of 5-methyl-3,4-dihydroquinolin-2(1H)-one

The second stage involves the reductive cyclization of the 5-methyl-2-nitrocinnamic acid intermediate. Several methods can be employed for the reduction of the nitro group, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common.

Protocol 3: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The reduction of the nitro group to an amine is followed by spontaneous or acid-catalyzed intramolecular lactamization.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methyl-2-nitrocinnamic Acid | 207.18 | 5.0 g | 0.0241 |

| 10% Palladium on Carbon (Pd/C) | - | 0.5 g (10 wt%) | - |

| Ethanol or Acetic Acid | - | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr shaker | - |

Instrumentation:

-

Hydrogenation flask or Parr hydrogenation apparatus

-

Magnetic stirrer and stir bar

-

Filtration setup (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 5-methyl-2-nitrocinnamic acid (5.0 g) in ethanol or acetic acid (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or purge with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 5-methyl-3,4-dihydroquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the final product.

Protocol 4: Chemical Reduction with Iron in Acetic Acid[6]

A classical and cost-effective method for nitro group reduction is the use of iron powder in an acidic medium. This method is robust and tolerant of many functional groups.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Methyl-2-nitrocinnamic Acid | 207.18 | 5.0 g | 0.0241 |

| Iron Powder | 55.84 | 6.7 g | 0.120 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Bicarbonate (sat. aq. soln.) | - | As needed | - |

| Ethyl Acetate | - | For extraction | - |

Instrumentation:

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 5-methyl-2-nitrocinnamic acid (5.0 g) and iron powder (6.7 g) in a mixture of glacial acetic acid (50 mL) and water (50 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove excess iron and iron salts.

-

Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent to afford pure 5-methyl-3,4-dihydroquinolin-2(1H)-one.

Characterization of 5-methyl-3,4-dihydroquinolin-2(1H)-one

The identity and purity of the synthesized 5-methyl-3,4-dihydroquinolin-2(1H)-one should be confirmed by standard analytical techniques.

Expected Analytical Data:

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not readily available in searched literature. Expected to be a solid at room temperature. |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: Aromatic protons (3H), NH proton (1H, broad), aliphatic protons of the dihydro-ring (4H, multiplets), and a methyl group (3H, singlet). |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: Carbonyl carbon (~170 ppm), aromatic carbons, aliphatic carbons of the dihydro-ring, and a methyl carbon. |

| IR (KBr, cm⁻¹) | Expected absorptions: N-H stretching (~3200-3400 cm⁻¹), C=O stretching (lactam, ~1660-1690 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 161. |

Note: The exact chemical shifts and melting point may vary depending on the solvent and experimental conditions. The provided data are estimates based on the chemical structure and data for similar compounds.

Mechanistic Insights

The reductive cyclization of 2-nitrocinnamic acid derivatives proceeds through a well-understood cascade of reactions. The key steps are illustrated in the diagram below.

Figure 2: Mechanism of reductive cyclization.

Initially, the nitro group of the cinnamic acid derivative is reduced to an amino group. This reduction also saturates the carbon-carbon double bond of the acrylic acid moiety, yielding a 3-(2-aminophenyl)propanoic acid intermediate. This intermediate then undergoes an intramolecular nucleophilic attack of the newly formed amine onto the carboxylic acid, leading to the formation of the six-membered lactam ring and the elimination of a water molecule to afford the final 3,4-dihydroquinolin-2(1H)-one product.

Conclusion

This guide outlines a reliable and adaptable synthetic route for the preparation of 5-methyl-3,4-dihydroquinolin-2(1H)-one from nitroaromatic precursors. The two-stage process, involving a condensation reaction followed by reductive cyclization, offers flexibility in the choice of reagents and reaction conditions, allowing for optimization based on available resources and desired scale. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of this important class of heterocyclic compounds.

References

-

Organic Syntheses, Coll. Vol. 4, p.731 (1963); Vol. 34, p.76 (1954). (Available at: [Link])

-

Knoevenagel, E. Ber. dtsch. chem. Ges.1898 , 31, 2596-2619. (Available at: [Link])

-

Perkin, W. H. J. Chem. Soc., Trans.1877 , 31, 388-427. (Available at: [Link])

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (Available at: [Link])

-

Organic Chemistry Portal. Dihydroquinolinone synthesis. (Available at: [Link])

-

Common Organic Chemistry. Nitro Reduction - Iron (Fe). (Available at: [Link])

Sources

Using 3-(2-Methyl-6-nitrophenyl)propanoic acid as a scaffold for indole synthesis

Application Note: High-Efficiency Synthesis of 4-Methylindole-3-Acetic Acid Derivatives Using 3-(2-Methyl-6-nitrophenyl)propanoic Acid

Executive Summary

This guide details the strategic utilization of 3-(2-Methyl-6-nitrophenyl)propanoic acid as a privileged scaffold for the synthesis of 4-substituted indoles , specifically 4-methylindole-3-acetic acid (4-Me-IAA) derivatives.

While standard indole syntheses (e.g., Fischer) often struggle with regioselectivity in creating 4-substituted indoles, this protocol leverages the pre-existing ortho-substitution pattern of the scaffold. By employing a modified Batcho-Leimgruber indole synthesis , researchers can convert the propanoic acid side chain into the pyrrole ring while retaining the C2-methyl group as a C4-substituent on the indole core. This method offers a concise, scalable route to 4-methylated tryptamine precursors and auxin analogs, which are critical motifs in drug discovery (e.g., ergot alkaloids, kinase inhibitors).

Strategic Logic & Mechanism

The Scaffold Advantage

The starting material, 3-(2-Methyl-6-nitrophenyl)propanoic acid , possesses a unique trisubstituted benzene pattern (1-propanoic, 2-methyl, 6-nitro).

-

Nitro Group (C6): Serves as the latent nitrogen source for the indole ring.

-

Propanoic Acid Chain (C1): Acts as the "alkyl" component. The benzylic methylene is activated by the ortho-nitro group, allowing for enamine formation.

-

Methyl Group (C2): Remains spectator during cyclization but is strategically positioned to become the C4-substituent in the final indole—a position notoriously difficult to functionalize via direct electrophilic aromatic substitution.

Reaction Pathway: Modified Batcho-Leimgruber

The synthesis proceeds via the condensation of the benzylic methylene with

-

Enamine Formation: The acidity of the benzylic protons (enhanced by the o-nitro group) allows reaction with DMF-DMA to form a

-dimethylamino-styrene derivative. Note: The carboxylic acid is typically protected as an ester to prevent side reactions. -

Reductive Cyclization: Reduction of the nitro group to an aniline triggers an intramolecular attack on the enamine double bond, closing the pyrrole ring.

-

Regiochemical Outcome: The cyclization bridges C1 and C6 of the original ring. The propanoic tail forms the C2-C3 bond of the indole, leaving the carboxylate moiety as a substituent at C3 . The methyl group at C2 ends up at C4 .

Visualization: Reaction Workflow

Figure 1: Synthetic workflow converting the propanoic acid scaffold to the 4-methylindole derivative.

Detailed Experimental Protocol

Phase 1: Ester Protection

Rationale: Protecting the carboxylic acid prevents decarboxylation and competitive enamine formation at the

-

Dissolution: Dissolve 10.0 g (44.8 mmol) of 3-(2-Methyl-6-nitrophenyl)propanoic acid in 100 mL of anhydrous methanol.

-

Catalysis: Add 1.0 mL of concentrated

dropwise. -

Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3) until the acid spot disappears.

-

Workup: Concentrate in vacuo. Dilute with EtOAc (150 mL), wash with sat.

(2 x 50 mL) and brine. Dry over

Phase 2: Enamine Formation (Key Step)

Rationale: This step constructs the carbon framework for the pyrrole ring. The use of pyrrolidine acts as a nucleophilic catalyst to facilitate the reaction at the sterically crowded benzylic position.

-

Reagents: To the crude methyl ester (10.0 g), add

-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mL, 2.5 equiv) and pyrrolidine (1.0 mL, 0.3 equiv). -

Reaction: Heat the mixture to 110–120°C in a sealed pressure tube or under reflux with a drying tube.

-

Critical Control Point: The reaction must be driven to completion to avoid mixed products. Reaction time is typically 12–24 hours. The solution will turn deep red/purple.

-

-

Verification: 1H NMR should show the appearance of doublet signals for the vinyl protons (

Hz) and disappearance of the benzylic triplet. -

Workup: Evaporate excess DMF-DMA under high vacuum. The crude red oil (enamine) is used directly in the next step to prevent hydrolysis.

Phase 3: Reductive Cyclization

Rationale: Reduction of the nitro group generates the aniline, which spontaneously attacks the enamine double bond to form the indole.

-

Solvent System: Dissolve the crude enamine in methanol (100 mL).

-

Catalyst: Add 10% Pd/C (1.0 g, 10 wt% loading).

-

Hydrogenation: Stir under

atmosphere (balloon pressure is sufficient, but 50 psi is faster) at room temperature for 6 hours.-

Alternative: For halogen-sensitive substrates, use

powder (5 equiv) in acetic acid at 80°C.

-

-

Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate.

-

Isolation: Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient). The product, Methyl 2-(4-methyl-1H-indol-3-yl)acetate , typically elutes as a white to pale yellow solid.

Data Summary & Troubleshooting

| Parameter | Specification / Observation | Troubleshooting Tip |

| Starting Material | 3-(2-Methyl-6-nitrophenyl)propanoic acid | Ensure purity >98%; impurities can poison Pd catalyst. |

| Enamine Step | Deep red/purple oil | If conversion is low (<50%), add fresh DMF-DMA and increase temp to 140°C. |

| Cyclization | Exothermic H2 uptake | If reaction stalls, purge with N2 and refill H2. Check for catalyst poisoning. |

| Yield | 65–75% (Overall from Acid) | Low yield often stems from hydrolysis of the enamine; keep strictly anhydrous. |

| Regioselectivity | >95% Indole vs Quinoline | The 5-membered ring closure is kinetically favored over the 6-membered lactam formation under neutral hydrogenation conditions. |

References

-

Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214. Link

-

Maehr, H., & Smallheer, J. M. (1981). "A new synthesis of 4-substituted indoles." Journal of Organic Chemistry, 46(8), 1752-1754. (Describes the use of Batcho-Leimgruber on substituted systems). Link

-

Ponticello, G. S., & Baldwin, J. J. (1979). "Synthesis of 4-substituted indoles via the modified Batcho-Leimgruber synthesis." Journal of Organic Chemistry, 44(22), 4003-4005. Link

-

Rappoport, Z. (Ed.). (2005).[1] The Chemistry of Enamines, Part 1. John Wiley & Sons. (Mechanistic insights into DMF-DMA reactions with activated methylenes).

Sources

Application Note: Synthesis of 3-(2-amino-6-methylphenyl)propanoic acid via Nitro Reduction

[1][2]

Executive Summary

This application note details the robust preparation of 3-(2-amino-6-methylphenyl)propanoic acid from its nitro precursor, 3-(2-methyl-6-nitrophenyl)propanoic acid .[1] This transformation represents a critical intermediate step in the synthesis of nitrogen-containing heterocycles, specifically 7-methyl-3,4-dihydroquinolin-2(1H)-ones, which are privileged scaffolds in medicinal chemistry (e.g., Aripiprazole analogs, kinase inhibitors).[1]

The primary challenge in this synthesis is the spontaneous intramolecular cyclization of the product into the corresponding lactam (dihydroquinolinone) under acidic or thermal stress. This guide provides two distinct protocols—Catalytic Hydrogenation (Method A) and Iron-Mediated Reduction (Method B)—optimized to isolate the open-chain amino acid while suppressing premature cyclization.[1]

Retrosynthetic Analysis & Pathway Logic

The reduction of the nitro group at the ortho position relative to the propanoic acid side chain creates a nucleophilic aniline amine. This amine is spatially primed to attack the electrophilic carbonyl of the carboxylic acid.

-

Thermodynamic Risk: High temperatures favor water elimination and ring closure (Lactamization).[1]

-

Steric Constraint: The methyl group at position 6 (flanking the propanoic chain) adds steric bulk, potentially slowing the reduction kinetics compared to non-substituted analogs.

Reaction Pathway Diagram[3]

Figure 1: Reaction pathway highlighting the critical control point between the target amino acid and the lactam byproduct.

Method A: Catalytic Hydrogenation (Standard Protocol)[1][2]

This is the preferred method for pharmaceutical applications due to its cleanliness and ease of workup.

Reagents and Equipment

-

Substrate: 3-(2-methyl-6-nitrophenyl)propanoic acid (1.0 equiv).

-

Catalyst: 10% Pd/C (50% water wet).[1] Note: Wet catalyst is safer to handle.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Equipment: Parr Hydrogenator or High-Pressure Autoclave.

Protocol Steps

-

Charge: In a pressure vessel, dissolve the nitro precursor (10 g, 47.8 mmol) in Methanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.

-

Purge: Seal the reactor. Purge with Nitrogen (

) x 3 cycles, then Hydrogen ( -

Reaction: Pressurize to 40–50 psi (3–3.5 bar) with

. Stir vigorously at Room Temperature (20–25°C) . -

Monitoring: Monitor H2 uptake. Reaction is typically complete in 4–6 hours.[1] Verify by HPLC (disappearance of nitro peak).

-

Workup:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance from 6-methyl group.[1] | Increase pressure to 60 psi or catalyst loading to 15 wt%. |

| Lactam Formation (>5%) | Temperature too high during reaction or rotary evaporation.[1] | Maintain T < 30°C. Store product as a hydrochloride salt to inhibit cyclization.[1] |

| Hydroxylamine Impurity | Hydrogen starvation (mass transfer limit).[1] | Increase stirring speed (RPM) to improve gas-liquid mixing. |

Method B: Iron/Acetic Acid Reduction (Béchamp)[2]

This method is recommended if the starting material contains catalyst poisons (sulfur, halides) or for large-scale batches where high-pressure equipment is unavailable.[1]

Reagents[2][4][5]

-

Substrate: 3-(2-methyl-6-nitrophenyl)propanoic acid.[1]

-

Reductant: Iron Powder (325 mesh, 4.0 equiv).[1]

-

Solvent/Acid: Glacial Acetic Acid (AcOH) / Water (3:1 ratio).[1]

Protocol Steps

-

Suspension: Suspend the nitro compound (10 g) in a mixture of Acetic Acid (60 mL) and Water (20 mL).

-

Activation: Add Iron powder (10.7 g, 4.0 equiv) in portions over 30 minutes.

-

Digestion: Stir vigorously for 4–8 hours. The mixture will turn dark grey/brown.[1]

-

Workup (Crucial for Purity):

-

Filter off iron sludge.[1] Wash with small amount of dilute AcOH.[1]

-

Neutralization: Dilute filtrate with water and carefully neutralize with Sodium Acetate or dilute NaOH to pH 6–7.[1]

-

Precipitation: The amino acid often precipitates at its isoelectric point.[1] If not, extract with Ethyl Acetate.[1]

-

Note: Avoid strong mineral acids (HCl) during workup unless you intend to isolate the hydrochloride salt, as strong acid + heat = lactam.[1]

-

Analytical Validation

Expected Data

-

HPLC:

-

1H NMR (DMSO-d6):

Storage & Stability

The free amino acid is metastable .[1]

-

Short Term: Store at 4°C.

-

Long Term: Convert to the Hydrochloride Salt (using HCl in Dioxane/Ether) for indefinite stability.[1] The salt form protonates the amine, physically preventing the nucleophilic attack required for cyclization.

References

-

Catalytic Hydrogenation of Nitrobenzoic Acids: Almac Group.[1] "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions."[1] [Link] (General protocol grounding).

-

Synthesis of Dihydroquinolinones (Lactamization Context): Organic Chemistry Portal. "Synthesis of Dihydroquinolinones."[1][2][3] [Link]

-

Beta-Amino Acid Analogs (Structural Reference): Organic Syntheses. "Preparation of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid."[1] [Link]

Sources

- 1. 2-methyl-2-(2-nitrophenyl)propanoic acid | 126802-52-6 [sigmaaldrich.com]

- 2. Dihydroquinolinone synthesis [organic-chemistry.org]

- 3. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Nitration of 3-(2-methylphenyl)propanoic Acid

Introduction: Navigating the Challenges of Regioselectivity

The nitration of 3-(2-methylphenyl)propanoic acid is a key synthetic step in the development of various pharmaceutical intermediates. While the reaction appears straightforward as a classic electrophilic aromatic substitution (EAS), achieving a high yield of a single, desired isomer is a significant challenge. The regiochemical outcome is dictated by the interplay between the activating, ortho, para-directing methyl group and the weakly activating, ortho, para-directing propanoic acid side chain. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help researchers maximize yield and control isomer distribution.

Understanding the Core Reaction: Directing Group Effects

The primary challenge in this synthesis is controlling which position on the aromatic ring the nitro group (–NO₂) will add to. The reaction proceeds via the highly reactive nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[1][2] The nitronium ion attacks the electron-rich benzene ring.

The two substituents on the ring guide the position of this attack:

-

2-Methyl Group (-CH₃): This is an activating group, meaning it makes the ring more reactive. It directs incoming electrophiles to the positions ortho and para to itself (C3 and C5).

-

1-Propanoic Acid Group (-CH₂CH₂COOH): The alkyl chain (-CH₂CH₂) is weakly activating and also directs ortho and para (C6 and C4). The deactivating effect of the distant carboxyl group is minimal.

The combination of these effects means that a mixture of isomers is almost inevitable under standard conditions. The goal of optimization is to favor the formation of one isomer over the others through precise control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty when nitrating 3-(2-methylphenyl)propanoic acid? A1: The primary difficulty is achieving high regioselectivity. The starting material has two activating groups that direct the incoming nitro group to different positions on the aromatic ring. This competition leads to the formation of a mixture of isomers (e.g., 3-, 4-, 5-, and 6-nitro derivatives), which complicates purification and reduces the yield of any single desired product.

Q2: Why is maintaining a low reaction temperature so critical? A2: Maintaining a low temperature, typically between 0°C and 5°C, is crucial for several reasons.[3] Firstly, the nitration reaction is highly exothermic; poor temperature control can lead to a runaway reaction. Secondly, lower temperatures increase selectivity by favoring the kinetically controlled product.[3] Finally, it minimizes the risk of side reactions such as di-nitration or oxidation of the alkyl side chain, which can lead to the formation of tarry impurities.[4]

Q3: What are the expected major isomeric products? A3: Based on the directing effects of the methyl and propanoic acid groups, you can expect a mixture of isomers. The most likely products are the 3-nitro, 5-nitro, and 4-nitro derivatives. The 6-nitro isomer is generally less favored due to significant steric hindrance from the adjacent propanoic acid chain. The exact ratio will depend heavily on the reaction conditions.[5]

Q4: Can alternative nitrating agents be used to improve selectivity? A4: Yes. While mixed acid (HNO₃/H₂SO₄) is standard, other reagents can offer different selectivity profiles. A mixture of nitric acid and acetic anhydride, for example, generates acetyl nitrate, a less aggressive nitrating agent that can sometimes provide cleaner reactions or different isomer ratios.[6][7] For some substrates, solid zeolite catalysts have been shown to favor the formation of para-isomers due to shape-selective constraints within their pores, which could potentially be exploited to favor the 5-nitro product (para to the methyl group).[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem 1: Low or No Yield of Nitrated Product

| Possible Cause | Recommended Solution & Explanation |

| Incomplete Reaction | Verify reaction completion using Thin-Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time. Ensure your nitric and sulfuric acids are concentrated and not degraded from improper storage. |

| Product Lost During Work-up | Ensure complete precipitation. The nitrated product is typically isolated by quenching the reaction mixture on a large volume of crushed ice.[5] Stir vigorously to ensure the product fully precipitates as a solid. If the product is an oil or remains in solution, extraction with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) will be necessary.[10] |

| Incorrect Reagent Addition | Always add the substrate to the pre-chilled mixed acid. Adding the acids to the organic substrate can create localized "hot spots," leading to degradation and side reactions. The slow, portion-wise addition of the 3-(2-methylphenyl)propanoic acid to the vigorously stirred, cold nitrating mixture is essential for controlled reaction. |

Problem 2: Formation of a Dark, Tarry, or Oily Product

| Possible Cause | Recommended Solution & Explanation |

| Reaction Temperature Too High | Improve your cooling method. Use an ice-salt bath to maintain a temperature below 5°C.[5] Add the nitrating agent (if that is the order of addition) or the substrate dropwise or in very small portions to prevent the internal temperature from rising. A sudden color change to dark brown or black often indicates overheating and decomposition. |

| Over-Nitration (Dinitration) | Use a stoichiometric amount of nitric acid. Using a large excess of the nitrating mixture, especially at elevated temperatures, can lead to the formation of dinitro- and other polynitrated compounds, which are often highly colored.[4] |

| Oxidative Side Reactions | Ensure the use of high-purity reagents. Older nitric acid can contain dissolved nitrogen oxides (NOx) that promote oxidation. While less common for this substrate, oxidation of the benzylic position or the alkyl chain can occur under harsh conditions. |

Problem 3: Difficulty Separating Isomers

| Possible Cause | Recommended Solution & Explanation |

| Similar Polarity of Isomers | Attempt fractional recrystallization. Try different solvent systems (e.g., toluene, ethanol/water, ethyl acetate/heptane) to exploit small differences in solubility between the isomers.[11] One isomer may crystallize out preferentially under specific conditions. |

| Recrystallization is Ineffective | Use column chromatography. If recrystallization fails to provide a pure isomer, silica gel column chromatography is the most effective method for separation. A gradient elution with a solvent system like hexane/ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) is a good starting point. |

| Reaction Conditions Promote Mixture | Revisit the reaction protocol to enhance selectivity. Systematically adjust the temperature (e.g., run the reaction at -10°C) or change the nitrating agent (e.g., switch to nitric acid in acetic anhydride) to alter the isomer ratio, potentially making one isomer dominant and easier to isolate.[12] |

Visual Guides & Workflows

General Mechanism of Electrophilic Aromatic Nitration

The following diagram illustrates the key steps in the nitration of the aromatic ring.

Caption: Mechanism of electrophilic aromatic nitration.

Optimized Experimental Workflow

This workflow provides a visual guide to the recommended laboratory procedure.

Caption: Step-by-step experimental workflow for nitration.

Optimized Experimental Protocol

Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing agents. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Reagents & Equipment:

-

3-(2-methylphenyl)propanoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Crushed ice

-

Büchner funnel and vacuum flask

-

Recrystallization solvent (e.g., Toluene)

Procedure:

-

Prepare the Nitrating Mixture: In a three-neck flask equipped with a magnetic stirrer and thermometer, add a calculated volume of concentrated H₂SO₄ (e.g., 25 mL). Cool the flask in an ice-salt bath to 0-5°C.

-

Slowly add a stoichiometric equivalent of concentrated HNO₃ dropwise to the cold, stirred H₂SO₄. Ensure the temperature does not exceed 10°C during this addition.[5] Keep this mixture cold.

-

Prepare the Substrate Solution: In a separate beaker, dissolve the 3-(2-methylphenyl)propanoic acid (e.g., 10 g) in a minimal amount of concentrated H₂SO₄. This step may be exothermic; pre-cooling the acid may be necessary.

-

Reaction: Slowly add the substrate solution dropwise from a dropping funnel to the vigorously stirred nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 0°C and 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

-

Work-up and Isolation: Once the reaction is complete, slowly pour the reaction mixture into a large beaker containing at least 10 times its volume of crushed ice with vigorous stirring. A solid precipitate should form.

-

Collect the crude product by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

-

Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent. Toluene is often a good choice for aromatic carboxylic acids.[10] Dissolve the crude product in a minimal amount of hot toluene, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Collect the pure crystals by filtration.

References

-

PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

-

Penn State University. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

-

Scribd. (n.d.). Nitration of Benzene and Toluene Study. Retrieved from [Link]

- Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.

-

National Institutes of Health. (2015). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]

-

Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

-

Geronimo. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

-

Y.org. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

- Google Patents. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

-

ResearchGate. (2020). Concentration profiles during the nitration of benzoic acid in mixed acid (HNO3 = 19.0%. Retrieved from [Link]

- Google Patents. (2013). Process for purification of aromatic carboxylic acids.

-

LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2018). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

- Google Patents. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

-

PubChemLite. (n.d.). 3-(2-methylphenyl)propionic acid (C10H12O2). Retrieved from [Link]

-

DSpace at Kasdi Merbah University Ouargla. (2017). Nitration of Aromatic Compounds: Preparation of methyl-m-nitrobenzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

-

St. Catherine University. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Methylphenyl)propionic acid. Retrieved from [Link]

- Google Patents. (2018). Synthetic method of 2-nitro-3-methylbenzoic acid.

-

Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

- Google Patents. (2016). Nitration of aromatic compounds.

-

Wikipedia. (n.d.). Nitration. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro compound synthesis by nitrite substitution or nitration. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Retrieved from [Link]

-

National Institutes of Health. (2015). Selective Nitration and Nitrosation of Aryl Boronic Acid Derivatives with N-Nitrososulfonamides. Retrieved from [Link]

-

YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bookpremiumfree.com [bookpremiumfree.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 7. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 12. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

Technical Support Center: Preventing Decarboxylation During High-Temperature Cyclization of Nitro Acids

Sources

- 1. What are the decarboxylation reaction conditions and process temperature control?-LNEYA Industrial Chillers Manufacturer [lneya.com]

- 2. Decarboxylation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 6. panchemica.com [panchemica.com]

- 7. ccsenet.org [ccsenet.org]

- 8. asianpubs.org [asianpubs.org]

- 9. evitachem.com [evitachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Troubleshooting [chem.rochester.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 3-(2-Methyl-6-nitrophenyl)propanoic acid

[1]

Ticket Subject: Separation of 6-nitro isomer from 4-nitro and 5-nitro byproducts. Assigned Specialist: Senior Application Scientist, Separation Chemistry Division. Status: Open / Guide Generated.

Diagnostic & Triage: What do you have?

Before attempting purification, you must quantify the isomer ratio. The nitration of 3-(o-tolyl)propanoic acid typically yields a mixture dominated by the 4-nitro and 6-nitro isomers due to the directing effects of the methyl group (C2) and the alkyl chain (C1).

Q: How do I definitively identify my target isomer (6-nitro) vs. the major impurity (4-nitro) using 1H NMR?

A: The aromatic splitting pattern is the fingerprint. The substitution patterns create distinct proton environments.

| Isomer | Structure Description | Aromatic Proton Pattern (Key ID) |

| 6-Nitro (Target) | 1,2,6-Substituted (Vicinal crowding) | Consecutive System (AMX/ABC): You will see 3 adjacent protons (H3, H4, H5).[1]• H4: Triplet (t) or dd (approx 7.5-8.0 ppm).• H3/H5: Two Doublets (d). |

| 4-Nitro (Impurity) | 1,2,4-Substituted (Para-like to chain) | Isolated System: • H3: Singlet (s) (Isolated between Me and NO₂).• H5/H6: Pair of Doublets (d) (Ortho coupling). |

| 5-Nitro (Minor) | 1,2,5-Substituted | Isolated System: • H6: Singlet (s) (Isolated between Chain and NO₂).[1]• H3/H4: Pair of Doublets. |

Technical Note: The methylene protons (

Purification Workflows

We recommend a Sequential Exclusion Protocol .[1] Do not attempt chromatography immediately on crude mixtures; the loading capacity will be compromised by the bulk 4-nitro isomer.

Workflow Visualization (Decision Tree)

Caption: Sequential Exclusion Protocol for isolating the 6-nitro isomer by exploiting solubility differences prior to chromatographic polishing.

Protocol A: Fractional Recrystallization (The "Workhorse" Method)[1]

The 4-nitro isomer typically has a higher melting point and lower solubility in non-polar solvents due to better crystal packing (symmetry). The 6-nitro isomer is sterically hindered ("buttressed" by the methyl and nitro groups flanking the chain), making it more soluble.

Step-by-Step Guide:

-

Dissolution: Dissolve the crude mixture in minimal boiling Toluene or a Toluene/Ethanol (95:5) mixture.[1]

-

Why: Toluene solubilizes the 6-nitro isomer well but is a poor solvent for the 4-nitro isomer at lower temperatures.[1]

-

-

Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 0–4°C for 12 hours.

-

Filtration: Filter the solids.

-

Solid Cake: Enriched 4-nitro isomer (Discard or save for other use).

-

Filtrate (Mother Liquor): Enriched 6-nitro isomer (Target).

-

-

Concentration: Evaporate the filtrate to dryness.

-

Second Pass: If NMR shows >10% 4-nitro remaining, repeat the process using Isopropyl Acetate/Hexane .

Protocol B: Flash Chromatography (Polishing)

If recrystallization yields ~85-90% purity, use chromatography for the final polish.

-

Stationary Phase: Silica Gel (Standard).[1]

-

Mobile Phase: DCM:MeOH (98:[1]2) + 0.1% Acetic Acid.[1]

-

Critical: The acetic acid is mandatory to prevent "tailing" of the carboxylic acid group. Without it, the isomers will streak and overlap.

-

-

Elution Order:

-

6-Nitro Isomer: Usually elutes first or second depending on the specific solvent interaction, but often shows different retention due to the "ortho effect" masking the polarity of the nitro group. In non-polar mobile phases (Hexane/EtOAc), the intramolecular shielding often makes the ortho-isomer elute faster (higher Rf) than the para-isomer.

-

Troubleshooting & FAQs

Q: The crude product is a dark, sticky oil that won't crystallize.[1] What now?

A: This is "oiling out," common when impurities (tars) or isomeric mixtures depress the melting point.[1]

-

Fix: Perform a "trituration."[1][2] Add cold Hexane or Pentane to the oil and scratch the flask vigorously with a glass rod. This removes non-polar tars and often induces nucleation.[1]

-

Alternative: Dissolve in dilute NaOH (aq), wash with Ether (removes non-acidic tars), then re-acidify the aqueous layer slowly with HCl to precipitate the acids as a solid.

Q: Why is the yield of the 6-nitro isomer lower than expected?

A: Steric hindrance affects the nitration kinetics.[1]

-

Mechanistic Insight: The nitration of 3-(2-methylphenyl)propanoic acid occurs at the ortho and para positions relative to the activating groups.[1] The C4 position (para to the chain) is sterically accessible. The C6 position (ortho to the chain) is crowded between the chain and the C1-C2 bond.

-

Expectation Management: A 40:60 or 30:70 ratio (6-nitro : 4-nitro) is common.[1] You are fighting thermodynamics; do not expect >50% yield of the 6-nitro isomer from the reaction itself.

Q: Can I use pH manipulation to separate them?

A: Generally, no .[1]

-

Reasoning: Both are carboxylic acids with the acid group on a propyl chain (

).[1] The electronic difference from the nitro group on the ring is dampened by the alkyl spacer. Their

Quantitative Data Comparison

| Property | 3-(2-Methyl-6-nitrophenyl) propanoic acid (Target) | 3-(2-Methyl-4-nitrophenyl) propanoic acid (Impurity) |

| Melting Point | Lower (Often 90–110°C range) | Higher (Often >130°C) |

| Solubility (Toluene) | High | Low |

| Rf (Hex/EtOAc 1:1) | Higher (Less polar interaction) | Lower (More accessible polar groups) |

| Crystal Habit | Often needles or oils | Often plates or blocks |

References

-

Nitration of Alkylbenzenes: Olah, G. A., et al. "Nitration of Alkylbenzenes with Nitronium Salts."[1] Journal of the American Chemical Society, vol. 86, no. 6, 1964.[1] Link[1]

-

Separation of Phenylpropanoic Acid Isomers: Yang, J., et al. "Enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography."[1][3] Journal of Chromatography A, vol. 1637, 2021.[1] Link

-

Synthesis of 3-(2-nitrophenyl)propanoic acid: PrepChem. "Synthesis of 3-(2-nitrophenyl)propionic acid." PrepChem.com.[1] Link

-

Chromatographic Behavior of Nitro Isomers: SIELC Technologies. "Separation of 2-Methyl-6-nitrobenzoic acid." SIELC.com.[1] Link

-

Acidity and Hydrogen Bonding in Ortho-Substituted Benzenes: Dippy, J. F. J., et al.[1] "The dissociation constants of some ortho-substituted benzoic acids." Journal of the Chemical Society, 1938. Link

Sources